1,1,1-Trifluoroethane

Overview

Description

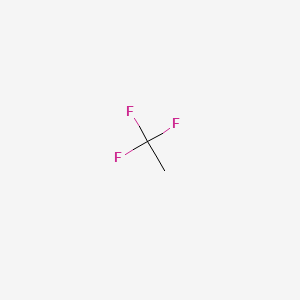

1,1,1-Trifluoroethane is a hydrofluorocarbon compound with the chemical formula C₂H₃F₃. It is a colorless gas commonly used as a refrigerant and a propellant in various applications. Unlike chlorofluorocarbons, this compound does not contain chlorine atoms, making it less harmful to the ozone layer .

Preparation Methods

1,1,1-Trifluoroethane can be synthesized through several methods:

Catalytic Fluorination: This method involves the catalytic fluorination of 1,1,1-trichloroethane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride.

Liquid-Phase Fluorination: Another method involves the liquid-phase fluorination of unsymmetrical vinyl chloride using anhydrous hydrogen fluoride in a two-stage continuous process.

Industrial production typically employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Reaction Conditions and Catalytic Data

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | SbCl₅ or SbCl₃F₂ | |

| Sb Content (wt%) | 0.01–10% (optimal: 0.1–5%) | |

| Molar Ratio (HF/F142b) | 1.05–1.20 | |

| Pressure | 5–30 bar | |

| Temperature | 15–50°C | |

| Yield | >97% purity |

Key Findings :

-

Lower temperatures (15–20°C) minimize byproduct formation (e.g., heavy fluorocarbons) .

-

Antimony catalysts remain stable under reaction conditions, with minimal deactivation over 100 hours .

Thermal Decomposition

F143a undergoes gas-phase thermal decomposition at high temperatures, forming radicals and smaller fluorocarbons :

Rate Constants and Activation Parameters

| Temperature (K) | Pressure (kPa) | Rate Constant (s⁻¹) | Half-Life (µs) | Source |

|---|---|---|---|---|

| 1163–1831 | 95–290 | 0.1–100 |

Mechanistic Insights :

-

Decomposition follows falloff behavior between low- and high-pressure regimes .

-

Dominant pathway involves C–C bond cleavage due to weaker C–F bond dissociation energy (~435 kJ/mol) .

Atmospheric Oxidation

Environmental Fate Data

| Property | Value | Source |

|---|---|---|

| Atmospheric Half-Life | ~9 years | |

| Global Warming Potential (GWP) | 3,800 (CO₂ = 1) | |

| OH Rate Constant |

Implications :

Combustion and Flammability

F143a is highly flammable (flammability limits: 7–18% v/v in air) . Combustion produces toxic gases (e.g., HF, COF₂) :

Catalytic Transformations

F143a participates in cycloaddition reactions under metal-catalyzed conditions. For example, carbene transfer reactions form trifluoromethyl-substituted cyclopropanes :

Experimental Highlights :

Scientific Research Applications

Industrial Applications

-

Refrigeration and Air Conditioning

- 1,1,1-Trifluoroethane is primarily used as a refrigerant in various cooling systems, including automotive air conditioners and commercial refrigeration units. Its low boiling point and high heat capacity make it an effective coolant .

- It is often used in blends with other refrigerants to enhance performance while complying with environmental regulations .

- Solvent in Electronics and Pharmaceuticals

- Blowing Agent for Foam Production

- Propellant in Aerosol Products

Safety and Toxicity Considerations

- It has been determined to be non-genotoxic in both in vitro and in vivo studies, indicating no significant risk of genetic damage .

- The compound does not exhibit carcinogenic properties based on available studies .

Environmental Impact

Despite its utility, this compound poses environmental challenges due to its high GWP:

- It contributes to climate change significantly more than carbon dioxide due to its long atmospheric lifetime of approximately 50 years .

- Regulatory frameworks like the Montreal Protocol have prompted the phase-out of many hydrofluorocarbons, including this compound, leading industries to seek alternative refrigerants with lower environmental impacts .

Case Study 1: Refrigeration Systems

A study conducted on the use of this compound in commercial refrigeration systems highlighted its efficiency compared to older chlorofluorocarbon (CFC) systems. The transition to this hydrofluorocarbon resulted in improved energy efficiency while maintaining compliance with environmental regulations.

Case Study 2: Solvent Replacement

In the electronics industry, replacing traditional solvents with this compound has led to safer working conditions without compromising cleaning efficacy. This transition has been documented through various industry reports showcasing reduced flammability risks.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoroethane involves its interaction with various molecular targets. It acts as a refrigerant by absorbing heat during its phase change from liquid to gas. In biological systems, it acts as a propellant by creating pressure to deliver medication or other substances .

Comparison with Similar Compounds

1,1,1-Trifluoroethane is often compared with other hydrofluorocarbons such as:

1,1,2-Trifluoroethane: This isomer has different physical properties and applications.

1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant, it has a higher boiling point and different environmental impact.

1,1,1-Trichloroethane: Although similar in structure, it contains chlorine atoms and has a higher ozone-depleting potential.

This compound is unique due to its low toxicity, stability, and minimal environmental impact compared to other similar compounds.

Biological Activity

1,1,1-Trifluoroethane (C2H3F3), commonly known as HFC-143a, is a hydrofluorocarbon (HFC) primarily used as a refrigerant. While its industrial applications are well-documented, understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the biological effects of this compound based on various studies, focusing on its toxicity, potential health effects, and relevant case studies.

- Molecular Formula : C2H3F3

- Molar Mass : 116.02 g/mol

- Boiling Point : -26.1 °C

- Density : 1.2 g/cm³

Toxicity Overview

This compound exhibits low acute inhalation toxicity. Studies indicate that it does not significantly affect body weight or organ morphology in animal models at exposure levels up to 40,000 ppm over extended periods.

Acute Toxicity Studies

- Inhalation Toxicity : In a study involving rats exposed to concentrations ranging from 0 to 540,000 ppm for four hours, no mortality was observed, and the LC50 was determined to be greater than 540,000 ppm .

- Symptoms : Minor symptoms included dry ocular and nasal discharges but were attributed to the restraint conditions rather than direct chemical effects .

Repeated Dose Studies

- 28-Day Study : Rats exposed to 2,000 to 40,000 ppm for six hours daily showed no significant changes in body weight or organ weights. Notably, no adverse effects on reproductive parameters were observed .

- 90-Day Study : Similar results were noted with no compound-related effects on body weight or organ morphology after prolonged exposure .

Genotoxicity and Reproductive Effects

Research indicates that this compound is not genotoxic. In vitro studies on human lymphocytes demonstrated no significant increase in chromosome aberrations when exposed to the compound .

Reproductive Toxicity

In developmental toxicity studies involving pregnant rats:

- No significant adverse effects on fetal development were observed across various exposure levels.

- The incidence of malformations was within historical control ranges, indicating no teratogenic potential .

Case Studies and Research Findings

| Study Type | Exposure Duration | Concentration (ppm) | Key Findings |

|---|---|---|---|

| Acute Inhalation | 4 hours | up to 540,000 | No mortality; minor ocular symptoms observed |

| 28-Day Repeated Dose | 6 hours/day for 20 days | 0 - 40,000 | No significant changes in body weight or organ morphology |

| 90-Day Repeated Dose | 6 hours/day for 90 days | 0 - 40,000 | No compound-related effects; normal organ weights |

| Genotoxicity | In vitro | Various concentrations | No chromosome aberrations in human lymphocytes |

| Developmental Toxicity | Various durations | up to 40,000 | Fetal development unaffected; malformation rates within normal range |

Q & A

Basic Research Questions

Q. What are the thermodynamic properties of 1,1,1-trifluoroethane under varying temperatures and pressures, and how are they experimentally determined?

Methodological Answer: Thermodynamic properties (e.g., vapor-liquid equilibria, critical parameters) are modeled using the international standard equation of state (EoS) developed by Lemmon and Jacobsen (2000). This EoS integrates experimental data from 161–450 K and pressures up to 50 MPa, validated via high-precision calorimetry and PVT measurements. Researchers should use the Helmholtz energy formulation for calculating properties like enthalpy, entropy, and phase boundaries . For verification, compare computational results with experimental vapor-pressure data from NIST/TRC thermophysical databases .

Q. How is this compound synthesized, and what are the key reaction parameters?

Methodological Answer: R-143a is synthesized via liquid-phase fluorination of 1-chloro-1,1-difluoroethane (F142b) using anhydrous HF and antimony pentachloride (SbCl₅) as a catalyst. Critical parameters include:

- Molar ratio : HF/F142b = 1.05–1.20 to offset HF loss during HCl removal.

- Temperature : 10–85°C to minimize byproducts (e.g., chlorinated compounds like F120/F130 series).

- Pressure : 7–20 bar to condense HCl efficiently.

- Catalyst loading : 0.1–5 wt% SbCl₅ to balance reactivity and cost .

Q. What environmental impacts are associated with R-143a, and how are its atmospheric behaviors modeled?

Methodological Answer: As a hydrofluorocarbon (HFC), R-143a has a high global warming potential (GWP). Researchers should quantify its radiative efficiency and atmospheric lifetime using infrared absorption cross-sections and OH radical reaction rate constants. Computational tools like the NASA Goddard Institute for Space Studies (GISS) model integrate these parameters to predict long-term climate impacts. Experimental validation involves gas chromatography-mass spectrometry (GC-MS) for atmospheric concentration monitoring .

Advanced Research Questions

Q. How do discrepancies in thermal decomposition kinetics of R-143a arise, and how can they be resolved?

Methodological Answer: Discrepancies in rate constants for reactions like CF₃CH₃ → CF₃CH₂ + H₂ originate from inconsistent temperature/pressure conditions in shock tube vs. static reactor experiments. To reconcile

- Use laser schlieren densitometry for precise measurement of reaction progress.

- Apply transition state theory (TST) with ab initio calculations (e.g., CCSD(T)/cc-pVTZ) to refine activation energies.

- Cross-validate with corrected datasets from Tsang (1973), ensuring isothermal conditions and minimized wall effects .

Q. What computational methods are effective for simulating R-143a’s phase behavior and intermolecular interactions?

Methodological Answer: Gibbs Ensemble Monte Carlo (GEMC) simulations with dipole-dipole interaction potentials accurately model vapor-liquid equilibria. Key steps:

- Parameterize the Lennard-Jones potential using experimental dipole moments (2.32 × 10⁻¹⁸ esu·cm).

- Validate against NIST’s REFPROP database for coexistence curves and critical points.

- Adjust the Stockmayer potential to account for deviations in polarizability .

Q. How can catalyst deactivation in R-143a synthesis be mitigated, and what alternative catalysts show promise?

Methodological Answer: SbCl₅ deactivation occurs due to heavy byproduct accumulation (e.g., F120/F130 series). Mitigation strategies include:

- Purge cycles : Remove >75 wt% heavy byproducts from the reactor.

- Chlorine dosing : Maintain 0.05–0.5 mol% Cl₂ to regenerate SbCl₅ activity.

- Alternative catalysts : Test NbCl₅ or TaF₅ for higher stability at >100°C. Monitor catalyst lifetime via X-ray photoelectron spectroscopy (XPS) to track Sb oxidation states .

Properties

IUPAC Name |

1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3/c1-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPMYEOUBPIPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3 | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042047 | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1.1.1-Trifluoroethane is a colorless, highly flammable gas. It is heavier than air and vapors may travel from a leaking container to a source of ignition causing a flame to flashback to the container. Contact with the unconfined liquid can cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, A colorless, highly flammable gas; [CAMEO] | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-47.20 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, chloroform | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.176 g/mL at -50 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1262 kPa at 298.165 deg K (9465 mm Hg at 25 °C) | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

420-46-2, 27987-06-0 | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84581C5PRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-111.8 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.